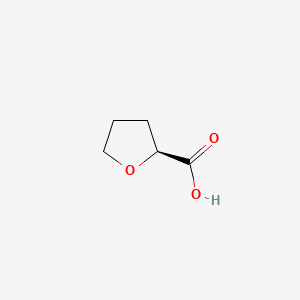

![molecular formula C13H11N3 B1297527 1-Benzyl-1H-benzo[d][1,2,3]triazole CAS No. 4706-43-8](/img/structure/B1297527.png)

1-Benzyl-1H-benzo[d][1,2,3]triazole

Vue d'ensemble

Description

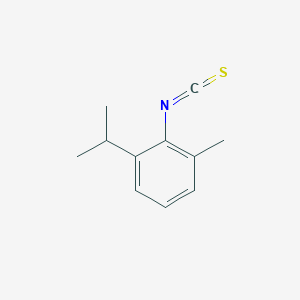

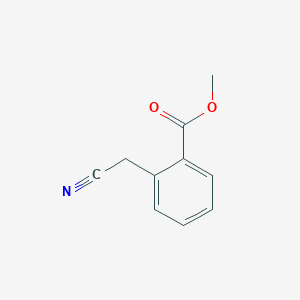

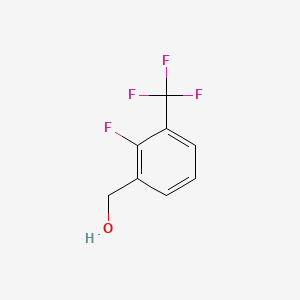

1-Benzyl-1H-benzotriazole is a chemical compound with the molecular formula C13H11N3. The benzotriazole ring system in this compound is essentially planar, and it forms a dihedral angle with the phenyl ring . It is a derivative of benzotriazole, which is a class of compounds known for their versatile biological properties .

Synthesis Analysis

Benzotriazole derivatives, including 1-Benzyl-1H-benzotriazole, are known for their synthetic versatility. They can be prepared from 1H-benzotriazole and are characterized by a huge synthetic potential . The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . Most benzotriazole derivatives are prepared as a mixture of two isomers – the 1H- and 2H-benzotriazole isomers .

Molecular Structure Analysis

The molecular structure of 1-Benzyl-1H-benzotriazole is characterized by a benzotriazole ring system that is essentially planar. The maximum deviation in this planarity is 0.0173 (18) Å. This ring system forms a dihedral angle of 75.08 (8)Å with the phenyl ring . In the crystal structure of the compound, pairs of weak C-H⋯N hydrogen bonds form inversion dimers .

Chemical Reactions Analysis

Benzotriazole derivatives, including 1-Benzyl-1H-benzotriazole, are known for their reactivity. They can behave as excellent leaving groups, electron-donating or electron-withdrawing groups, anion precursors, and radical precursors . These properties make them versatile in various chemical reactions.

Physical And Chemical Properties Analysis

1-Benzyl-1H-benzotriazole has a molecular weight of 209.25 g/mol . The exact mass and monoisotopic mass of the compound are also 209.095297364 g/mol . The compound has a computed XLogP3 value of 2.9, indicating its partition coefficient between octanol and water . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 2 .

Applications De Recherche Scientifique

Découverte de médicaments

Les dérivés du 1-benzyl-1H-benzotriazole ont été étudiés pour leur potentiel dans la découverte de médicaments en raison de leur similitude structurale avec certains pharmacophores . Le cycle triazole imite la liaison peptidique, ce qui en fait un échafaudage utile en chimie médicinale. Ce composé a été utilisé dans la synthèse de molécules ayant des propriétés anticonvulsivantes, antibactériennes et anticancéreuses potentielles.

Synthèse organique

En chimie organique, le 1-benzyl-1H-benzotriazole est apprécié pour sa stabilité et sa réactivité. Il agit comme un intermédiaire dans la synthèse de composés organiques plus complexes. Ses propriétés électroniques et stériques uniques en font un bloc de construction polyvalent pour la construction d'architectures moléculaires diverses .

Chimie des polymères

Le groupe benzotriazole est incorporé dans les polymères pour améliorer leurs propriétés. Par exemple, il peut améliorer la stabilité thermique des polymères, ce qui les rend adaptés aux applications à haute température. Il sert également de lien dans les chaînes de polymères, contribuant au développement de nouveaux matériaux .

Mécanisme D'action

Target of Action

1-Benzyl-1H-benzo[d][1,2,3]triazole is a compound that interacts with various targets. It has been found to inhibit enzymes such as carbonic anhydrases (CAs), thymidylate synthase (TS), aromatase, tryptophan, 2,3-dioxygenase (TDO), vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR) . These targets play a significant role in the progression of various diseases .

Mode of Action

The interaction of this compound with its targets results in changes in the function of these targets. The triazole ring in the compound can act as a hydrogen bond acceptor and donor simultaneously , thereby offering various types of binding to the target enzyme .

Biochemical Pathways

This compound affects various biochemical pathways. The inhibition of the aforementioned enzymes disrupts their respective pathways, leading to downstream effects . For instance, the inhibition of carbonic anhydrases can disrupt the regulation of pH and fluid balance in the body.

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is reported to have high gastrointestinal absorption and is able to permeate the blood-brain barrier . The compound is also reported to inhibit several cytochrome P450 enzymes, which are involved in drug metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is fairly water-soluble , which can affect its distribution within the body. , which means it is only partly removed in wastewater treatment plants and a substantial fraction reaches surface water such as rivers and lakes.

Safety and Hazards

Benzotriazole, from which 1-Benzyl-1H-benzotriazole is derived, is known to form explosive mixtures with air on intense heating . It is also highly flammable and can be harmful by inhalation, in contact with skin, and if swallowed . It can cause irritation to the eyes, respiratory system, and skin .

Propriétés

IUPAC Name |

1-benzylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c1-2-6-11(7-3-1)10-16-13-9-5-4-8-12(13)14-15-16/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVSPZZIBWDHOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334583 | |

| Record name | 1-Benzyl-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47199061 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

4706-43-8 | |

| Record name | 1-Benzyl-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BENZYL-1H-BENZOTRIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.